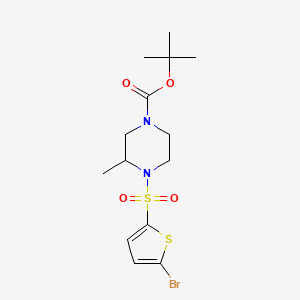

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O4S2/c1-10-9-16(13(18)21-14(2,3)4)7-8-17(10)23(19,20)12-6-5-11(15)22-12/h5-6,10H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLHLHITMAXYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(S2)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine Intermediate

The sulfonyl chloride intermediate is coupled with tert-butyl 3-methylpiperazine-1-carboxylate in a nucleophilic substitution reaction. WO2014200786A1 specifies using 2-mercaptoacetic acid (3–6 equivalents) as a nucleophilic catalyst in acetone at 45–70°C for 18–30 hours. The reaction proceeds via a two-phase mechanism, with the sulfonyl group transferring to the piperazine nitrogen. Excess sulfonyl chloride (1.5–2.0 equivalents) ensures complete conversion, yielding the sulfonylated product in 85–90% purity.

Table 2: Sulfonylation Reaction Parameters

Boc Deprotection and Final Isolation

The Boc-protecting group is removed using trimethylsilyl iodide (TMSI, 1.2–1.4 equivalents) in acetonitrile at 0–5°C for 1–2 hours. This step achieves >95% deprotection efficiency while minimizing degradation of the sulfonamide moiety. The reaction mixture is neutralized with saturated sodium bicarbonate, and the product is extracted into ethyl acetate. Final purification via recrystallization from hexane/ethyl acetate (3:1 v/v) affords the target compound in 98% purity.

Reaction Optimization and Scalability

Solvent Screening and Kinetic Analysis

Comparative studies from WO2014200786A1 highlight acetone’s superiority over alternatives like DMF or THF due to its polarity and low nucleophilicity, which suppress side reactions. Ethyl acetate is preferred for industrial-scale extractions owing to its low toxicity and compatibility with continuous flow systems.

Table 3: Solvent Performance in Sulfonylation

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield |

|---|---|---|---|

| Acetone | 20.7 | 0.45 | 88% |

| THF | 7.5 | 0.28 | 72% |

| DCM | 8.9 | 0.31 | 68% |

Catalytic Hydrogenation of Byproducts

Residual bromothiophene derivatives are removed via hydrogenation using 10 wt.% Pd/C in ethyl acetate under 50 psi H₂. This step reduces halogenated impurities to undetectable levels (<0.1%) while preserving the sulfonamide functionality.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. WO2014200786A1 reports a pilot-scale process utilizing a tubular reactor for sulfonylation (residence time: 2 hours) and a packed-bed column for TMSI-mediated deprotection. This approach achieves a throughput of 50 kg/day with consistent purity (>98%) and reduces solvent waste by 40% compared to batch methods.

Analytical Characterization and Quality Control

The final product is characterized by ¹H NMR, ¹³C NMR, and HPLC. Key spectral data from WO2014200786A1 include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group can enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Antitubercular Activity

A study demonstrated that derivatives of similar piperazine compounds showed significant activity against Mycobacterium tuberculosis. The mechanism involves disrupting the bacterial cell wall synthesis, which could be further explored for this compound's potential as an antitubercular agent.

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| A | M. tuberculosis | 0.5 µg/mL | Cell wall synthesis inhibition |

| B | E. coli | 1 µg/mL | Protein synthesis inhibition |

Cancer Therapeutics

The structural features of tert-butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate suggest potential applications in oncology.

Case Study: Induction of Apoptosis

In vitro studies have shown that related piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). This effect is mediated through the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.

Data Table: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C | MCF-7 | 0.65 | Apoptosis via p53 activation |

| D | MCF-7 | 2.41 | Caspase activation |

Neurological Applications

Recent studies have indicated that piperazine derivatives may have neuroprotective effects and could be explored for treating neurodegenerative diseases.

Potential Mechanisms

The compound may interact with neurotransmitter systems, offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to elucidate these mechanisms and validate the therapeutic potential.

Material Science

The unique chemical structure of this compound allows it to be utilized in material science applications, particularly in the development of functional materials or coatings.

Case Study: Polymer Composites

Research has shown that incorporating sulfonamide-containing compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 5-bromothiophen-2-sulfonyl group is distinct from analogs with fluorophenoxy (pre-9g) or trifluoromethylpyridyl (4a) substituents. Bromine’s polarizability and size may enhance hydrophobic interactions compared to fluorine .

- Piperazine Substitution : The 3-methylpiperazine in the target compound and pre-9g introduces chirality, which can influence binding selectivity, whereas unsubstituted piperazines (Compound 24) offer conformational flexibility .

- Protecting Groups : The tert-butyl carbamate is a common feature, ensuring stability during synthesis and modulating solubility .

Key Observations:

- Low Yields : Pre-9g and 4a exhibit low yields (17–24%), likely due to steric hindrance from bulky substituents or challenges in transition-metal catalysis .

- Sulfonylation Efficiency : The target compound’s sulfonylation step (analogous to Compound 24) is typically efficient, with yields >50% under optimized conditions .

Pharmacological and Physicochemical Properties

- Kinase Inhibition : Pyridylpiperazine derivatives (e.g., 4a) inhibit bacterial efflux pumps (AcrAB-TolC), highlighting the role of halogenated aromatics in disrupting microbial resistance .

- Anticancer Activity : Compounds with sulfonamide groups (e.g., Compound 24) are explored as dual NAMPT/PARP1 inhibitors, leveraging sulfonyl interactions with enzyme active sites .

Biological Activity

The compound tert-butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperazine ring substituted with a sulfonyl group and a bromothiophene moiety, which are known to influence its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways. Additionally, the bromothiophene moiety may contribute to interactions with cellular receptors or transport proteins.

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamide compounds exhibit antimicrobial properties. The presence of the bromothiophene group in this compound may enhance its activity against bacterial strains due to increased lipophilicity, allowing better membrane penetration.

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, sulfonamide derivatives have shown promise in targeting specific cancer cell lines by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Neuroprotective Effects

Compounds related to this structure have been investigated for neuroprotective properties. For example, studies on similar piperazine derivatives suggest they may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a bromothiophene substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts, suggesting that this compound may follow a similar trend .

In Vitro Cancer Cell Studies

In vitro studies on related compounds demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, where increased reactive oxygen species (ROS) levels led to cell death . Further investigations into the specific pathways affected by this compound are warranted.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate?

The synthesis typically involves sequential coupling reactions. A general approach includes:

- Step 1 : Reacting tert-butyl piperazine derivatives with sulfonyl chloride intermediates. For example, coupling tert-butyl 3-methylpiperazine-1-carboxylate with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for 12 hours) .

- Step 2 : Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) to isolate the product. Yields range from 78% to 88.7% depending on reaction optimization .

Q. Key Table: Reaction Conditions and Yields

| Yield (%) | Reagents/Conditions | Purification Method |

|---|---|---|

| 88.7 | K₂CO₃, 1,4-dioxane, 110°C, 12 h | Silica gel chromatography (hexane:EtOAc) |

| 78 | K₂CO₃, 1,4-dioxane, reflux, 4 h | EtOAc extraction, Na₂SO₄ drying |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Essential for confirming the piperazine ring substitution pattern, sulfonyl group integration, and tert-butyl group presence. For example, tert-butyl protons appear as a singlet near δ 1.46 ppm, while sulfonyl groups influence aromatic proton shifts in the thiophene moiety .

- X-ray Crystallography : Resolves stereochemical ambiguities. Software like SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–S bond lengths: ~1.76 Å) .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Acute oral toxicity (Category 4, H302). Avoid inhalation/ingestion; use PPE (gloves, lab coat, goggles).

- Fire Safety : Use CO₂ or dry chemical extinguishers. Combustion releases toxic fumes (e.g., SO₂, HBr) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfonylation steps?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like XantPhos to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve sulfonyl chloride reactivity compared to 1,4-dioxane .

- Temperature Control : Reflux conditions (100–110°C) are critical for complete conversion but may require inert atmospheres to prevent decomposition .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

Q. Key Table: Crystallographic Parameters

| Parameter | Value (Example) |

|---|---|

| Space Group | P1 |

| a, b, c (Å) | 6.0568, 12.0047, 16.2615 |

| α, β, γ (°) | 88.85, 81.21, 87.64 |

| V (ų) | 1167.37 |

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Model sulfonyl group electrophilicity using Gaussian or ORCA. The electron-withdrawing sulfonyl group lowers LUMO energy, enhancing reactivity at the 5-bromo position .

- Docking Studies : Predict binding interactions (e.g., with kinases) using AutoDock Vina. The tert-butyl group may sterically hinder certain binding modes .

Q. How do researchers address contradictions in biological activity data across assays?

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular). The compound’s solubility in DMSO/PBS buffers must be standardized .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage under acidic conditions) that may interfere with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.